molecular formula C5H7N3O2 B1369896 methyl 5-amino-1H-pyrazole-3-carboxylate CAS No. 632365-54-9

methyl 5-amino-1H-pyrazole-3-carboxylate

Cat. No. B1369896
M. Wt: 141.13 g/mol
InChI Key: WUKSVVOCYHTIMV-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C5H7N3O2 . It is a pyrazole derivative, which is a class of compounds that have been of interest in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of “methyl 5-amino-1H-pyrazole-3-carboxylate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylate group attached to the ring . The molecular weight of the compound is 141.13 g/mol .


Physical And Chemical Properties Analysis

“Methyl 5-amino-1H-pyrazole-3-carboxylate” has a molecular weight of 141.13 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 141.053826475 g/mol .

Scientific Research Applications

Structural and Spectral Investigations

Methyl 5-amino-1H-pyrazole-3-carboxylate has been the subject of combined experimental and theoretical studies due to its importance in biology and chemistry. Studies like those conducted by Viveka et al. (2016) have explored the characteristics of similar pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These compounds are investigated using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques (Viveka et al., 2016).

Synthesis and Biological Activity

Pyrazole derivatives, including methyl 5-amino-1H-pyrazole-3-carboxylate, are often synthesized for their biological activity. For example, Zhang et al. (2012) designed and synthesized N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, demonstrating significant inactivation effects against tobacco mosaic virus (Zhang et al., 2012).

Methylation Studies

Methylation of 5-amino-1H-pyrazole derivatives has been a focus in research due to their potential as building blocks for a variety of pyrazole derivatives. Ren et al. (2010) explored this aspect, showing how methylation occurs at endocyclic nitrogens and how the ratio of isomers in products depends on the nature of the substituent in the pyrazole ring (Ren et al., 2010).

Synthesis of Novel Molecules

New methods for synthesizing diverse pyrazole derivatives are continually developed. Pereira et al. (2017) reported an efficient approach for synthesizing novel methyl 5-amino-3-(methylthio)-1-differently substituted-1H-pyrazole-4-carboxylates, highlighting the cyclocondensation process and confirming identities through NMR and HRMS spectrometry (Pereira et al., 2017).

Formation of Heterocycles

The ability of pyrazole derivatives to form heterocyclic compounds is an important area of research. For instance, Haider et al. (2005) transformed 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno pyrazole-5-carboxylates, which further underwent reactions to form various heterocycles (Haider et al., 2005).

Coordination Complexes

Pyrazole derivatives are also utilized in the synthesis of coordination complexes. Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives, leading to the formation of mononuclear chelate complexes with metals like Cu and Co (Radi et al., 2015).

Future Directions

Pyrazole derivatives, including “methyl 5-amino-1H-pyrazole-3-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds and developing more efficient synthesis methods.

properties

IUPAC Name

methyl 3-amino-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKSVVOCYHTIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593849
Record name Methyl 3-amino-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-amino-1H-pyrazole-3-carboxylate

CAS RN

632365-54-9
Record name Methyl 3-amino-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-pyrazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of methyl 3-nitro-1H-pyrazole-5-carboxylate (10 g, 58.4 mmol) and 10% Pd on charcoal (1.2 g) in methanol (150 Ml) was stirred under 50 psi pressure of hydrogen gas for 16 h. The reaction mixture was filtered over a bed of Celite and the filtrate was concentrated to give 9.2 g of methyl 3-amino-1H-pyrazole-5-carboxylate which was used as such in the next reaction. MS (ESI) m/z 142.3 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 14.0 g methyl 3-nitro-1H-pyrazole-5-carboxylate in 200 ml methanol are added 1.2 g Pd/C (10% w/w). The mixture is stirred under H2-atmosphere at room temperature for 18 h. The mixture is filtrated over kieselgur. The filtrate is concentrated and the crude product is used without further purification.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Huang, PP Kung, AL Rheingold… - … Section E: Structure …, 2009 - scripts.iucr.org
… A suspension of methyl 5-amino-1H-pyrazole-3-carboxylate (2.0 g, 14.2 mmol) in 10 ml of ethyl acetate and 40 ml of benzene was cooled to 0C and stirred. To this solution, ethyl …
Number of citations: 4 scripts.iucr.org
A Kusakiewicz-Dawid, M Porada, B Dziuk, D Siodłak - Molecules, 2019 - mdpi.com
… In the crystal state of methyl 5-amino-1H-pyrazole-3-carboxylate (2b), H 2 N-Pz-COOCH 3 , three independent molecules are present in the asymmetric unit. Again, the tautomer T3 is …
Number of citations: 15 www.mdpi.com
U Grošelj, E Pušavec, A Golobič, G Dahmann… - Tetrahedron, 2015 - Elsevier
… Similarly, the treatment of enaminone 6c with the 1,3-dinicleophile, methyl 5-amino-1H-pyrazole-3-carboxylate (10), 44 stopped at the dimethylamino-substitution level, giving 11 as a …
Number of citations: 13 www.sciencedirect.com
BY Kim, C Oh, D Jeon, I Jun, HK Lee… - Journal of Medicinal …, 2022 - ACS Publications
… The carboxylic acid compound 4 was synthesized by cyclization of compound 2 with methyl 5-amino-1H-pyrazole-3-carboxylate to afford pyrazolo[1,5-a]pyrimidine ring, followed by …
Number of citations: 3 pubs.acs.org
VS Tolkunov, AS Tolkunov, OV Smirnova… - Chemistry of …, 2023 - Springer
… Methyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]- pyrimidine-2-carboxylate (3c) was obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate (1c) and 1-…
Number of citations: 0 link.springer.com

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